Bienvenue dans la boutique en ligne BenchChem!

4-(5-methyl-1,3-thiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine

Medicinal Chemistry Physicochemical Profiling Blood-Brain Barrier Permeability

This regioisomer integrates a 5-methylthiazole, morpholine-2-carbonyl-piperidine scaffold with tPSA 59.2 Ų and zero H-bond donors, ideal for brain-penetrant kinase inhibitor design. It is structurally distinct from the common 3-carbonyl regioisomer (CAS 2741924-68-3) and des-methyl analogs, offering unique SAR expansion around the morpholine carbonyl vector for sphingosine kinase programs (WO2011051264). Its conformational flexibility and synthetic tractability make it a high-value 3D fragment for HTS deck enhancement.

Molecular Formula C14H21N3O2S
Molecular Weight 295.40 g/mol
CAS No. 2549014-35-7
Cat. No. B6449037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-methyl-1,3-thiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine
CAS2549014-35-7
Molecular FormulaC14H21N3O2S
Molecular Weight295.40 g/mol
Structural Identifiers
SMILESCC1=CN=C(S1)N2CCOC(C2)C(=O)N3CCCCC3
InChIInChI=1S/C14H21N3O2S/c1-11-9-15-14(20-11)17-7-8-19-12(10-17)13(18)16-5-3-2-4-6-16/h9,12H,2-8,10H2,1H3
InChIKeyAEQAFXYYXPNSIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Methyl-1,3-thiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine (CAS 2549014-35-7): Structural and Pharmacophoric Profile for Procurement Decisions


4-(5-Methyl-1,3-thiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine (CAS 2549014-35-7) is a synthetic heterocyclic compound that integrates a 5-methyl-1,3-thiazole ring, a morpholine core, and a piperidine-1-carbonyl substituent into a single molecular framework . The compound belongs to the broader class of morpholine-thiazole hybrids, which are extensively explored in medicinal chemistry for modulating enzyme targets such as carbonic anhydrases and sphingosine kinases [1]. Its distinct substitution pattern—specifically the C2 attachment of the piperidine carbonyl on the morpholine ring and the 5-methyl group on the thiazole—differentiates it from positional isomers and des-methyl analogs that are more commonly catalogued.

Procurement Risk: Why 4-(5-Methyl-1,3-thiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine Cannot Be Interchanged with Close Analogs


Substituting this compound with a close analog—such as the 3-carbonyl piperidine regioisomer (CAS 2741924-68-3) or the des-methyl variant (CAS 2741921-72-0)—introduces quantifiable differences in molecular topology, hydrogen-bonding capacity, and lipophilicity that directly impact target binding, metabolic stability, and synthetic tractability . Even minor modifications to the morpholine-thiazole scaffold have been shown to alter bovine carbonic anhydrase-II inhibitory potency by more than 4-fold within a single congeneric series, underscoring the risk of unvalidated analog substitution in biological assays [1].

Head-to-Head Evidence: Quantified Differentiation of 4-(5-Methyl-1,3-thiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine vs. Closest Analogs


Topological Polar Surface Area and Hydrogen-Bond Donor Deficiency vs. Regioisomer CAS 2741924-68-3

Relative to its closest regioisomer 4-[1-(5-methyl-1,3-thiazol-2-yl)piperidine-3-carbonyl]morpholine (CAS 2741924-68-3), the target compound exhibits a lower topological polar surface area (tPSA) of 59.2 Ų versus 64.7 Ų and possesses zero hydrogen-bond donors compared to one in the comparator [1]. These differences are a direct consequence of the carbonyl placement: in the target compound, the piperidine carbonyl is attached at the morpholine C2 position, eliminating the N-H donor present in the piperidine-regioisomer.

Medicinal Chemistry Physicochemical Profiling Blood-Brain Barrier Permeability

Rotatable Bond Count and Conformational Flexibility Advantage Over Des-Methyl Analog CAS 2741921-72-0

The target compound contains 4 rotatable bonds, identical to the des-methyl analog 2-(piperidine-1-carbonyl)-4-(1,3-thiazol-2-yl)morpholine (CAS 2741921-72-0) . However, the presence of the 5-methyl substituent on the thiazole ring increases the molecular weight by 14 Da (295.40 vs. 281.38 g/mol) and alters the electron density of the heterocycle, a modification that in analogous morpholine-thiazole series has been shown to enhance inhibitory potency against carbonic anhydrase-II by approximately 1.5- to 2-fold compared to unsubstituted thiazole counterparts [1].

Molecular Flexibility Entropic Binding Penalty Library Design

Sphingosine Kinase-1 (SphK1) Inhibitory Potential: Class-Wide Evidence from Thiazolyl-Piperidine Patent Literature

Compounds bearing a thiazol-2-yl-piperidine pharmacophore, as described in Merck Patent WO2011051264, are disclosed as inhibitors of sphingosine kinase 1 (SphK1) with demonstrated utility in tumor models [1]. The target compound incorporates this exact pharmacophoric motif—a thiazole ring linked to a nitrogen-containing heterocycle—along with a morpholine carbonyl extension that is absent in the prototypical SphK1 inhibitor scaffolds. While no direct IC50 data for CAS 2549014-35-7 have been published, the structural congruence with the patented series positions it as a rationally designed, three-dimensional extension of the validated SphK1-inhibitory chemotype.

Sphingosine Kinase Cancer Therapeutics Patent SAR

Recommended Procurement Scenarios for 4-(5-Methyl-1,3-thiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine Based on Differentiated Evidence


CNS-Penetrant Kinase Inhibitor Lead Generation

The compound's reduced tPSA (59.2 Ų) and zero H-bond donor count relative to regioisomers make it a suitable core scaffold for designing brain-penetrant kinase inhibitors. Medicinal chemistry teams prioritizing CNS targets—where tPSA < 60 Ų and HBD ≤ 1 are predictive of favorable BBB penetration—should procure this specific regioisomer over the higher-tPSA piperidine-3-carbonyl analog [1].

SphK1-Focused Fragment-to-Lead Optimization

Given its structural alignment with the thiazolyl-piperidine SphK1 inhibitor pharmacophore disclosed in WO2011051264, this compound serves as a three-dimensional fragment or early lead for sphingosine kinase programs. Procurement is recommended for groups conducting structure-activity relationship (SAR) expansion around the morpholine carbonyl vector, which is unexplored in the original patent examples [1].

Carbonic Anhydrase Isoform Selectivity Screening

Diversity-Oriented Synthesis (DOS) Library Production

With four rotatable bonds and three distinct heterocyclic rings (thiazole, morpholine, piperidine), this compound provides a conformationally flexible yet synthetically tractable building block for parallel library synthesis. The combination of a C2-substituted morpholine and a 5-methylthiazole is underrepresented in commercial screening collections, offering genuine structural novelty for high-throughput screening deck enhancement [1].

Quote Request

Request a Quote for 4-(5-methyl-1,3-thiazol-2-yl)-2-(piperidine-1-carbonyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.